
2-(2,2-Dimethoxyethoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethoxyethoxy)-2-methylpropane is an organic compound with the molecular formula C8H18O3. It is a colorless liquid with a mild, ether-like odor. This compound is known for its solubility in water and various organic solvents, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethoxyethoxy)-2-methylpropane can be synthesized through the reaction of 2,2-dimethoxypropane with ethylene glycol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous reaction of acetone and methanol to form 2,2-dimethoxypropane, followed by its reaction with ethylene glycol. The process is optimized for high yield and purity, often employing distillation techniques to separate the product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted ethers or other functionalized compounds.
Scientific Research Applications
2-(2,2-Dimethoxyethoxy)-2-methylpropane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a solvent in biochemical reactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other functional materials
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxyethoxy)-2-methylpropane involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions facilitate the formation of desired products in synthetic reactions and enhance the solubility of compounds in industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound with similar solvent properties but different reactivity and toxicity profiles.
2,2-Dimethoxypropane: Shares similar structural features but is primarily used as a water scavenger in chemical reactions.
Uniqueness
2-(2,2-Dimethoxyethoxy)-2-methylpropane is unique due to its combination of solubility, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields such as chemistry, biology, medicine, and industry make it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C8H18O3 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C8H18O3/c1-8(2,3)11-6-7(9-4)10-5/h7H,6H2,1-5H3 |
InChI Key |
CEZVNWLIOQWKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



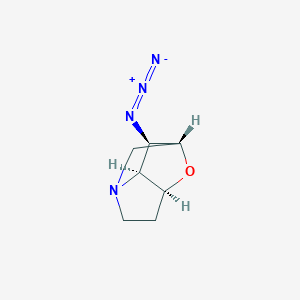

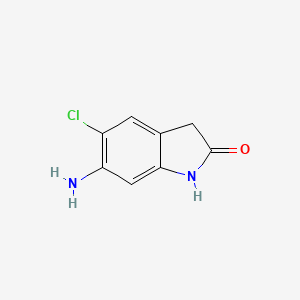
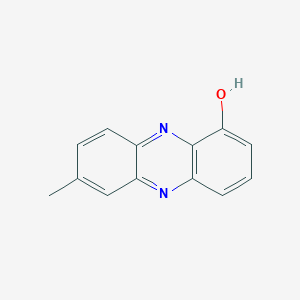
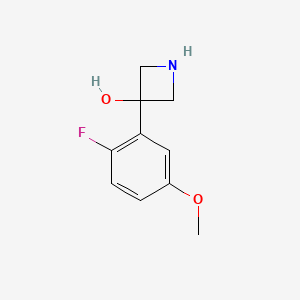
![ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate](/img/structure/B11756243.png)
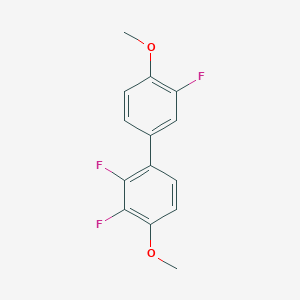
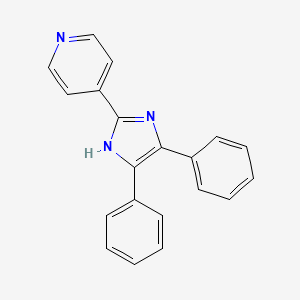
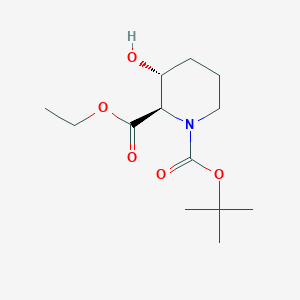
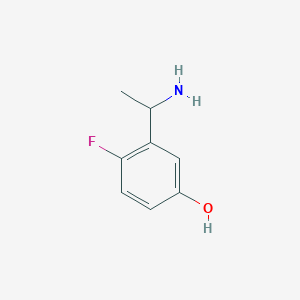
![6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL](/img/structure/B11756279.png)
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)

